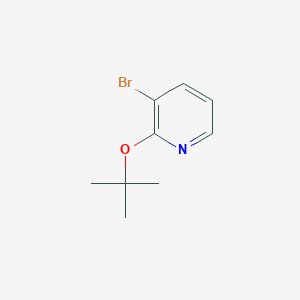

3-Bromo-2-tert-butoxypyridine

Descripción general

Descripción

3-Bromo-2-tert-butoxypyridine is an organobromine compound. It features a tert-butyl group attached to a bromide substituent . This compound is used as a standard reagent in synthetic organic chemistry .

Synthesis Analysis

The synthesis of 3-Bromo-2-tert-butoxypyridine involves the use of tert-butyl bromide . The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, has been studied by theoretical calculation and detailed experimental methods .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-tert-butoxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Chemical Reactions Analysis

The bromination mechanism of 2-tert-butylpyrene, which regioselectively affords mono-, di-, tri- and tetra-bromopyrenes, has been studied by theoretical calculation and detailed experimental methods . The bromine atom may be directed to the K-region (positions 5- and 9-) instead of the more reactive 6- and 8-positions in the presence of iron powder .Physical And Chemical Properties Analysis

3-Bromo-2-tert-butoxypyridine is a liquid at room temperature . It has a molecular weight of 230.1 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Aplicaciones Científicas De Investigación

Reactivities and Synthetic Applications

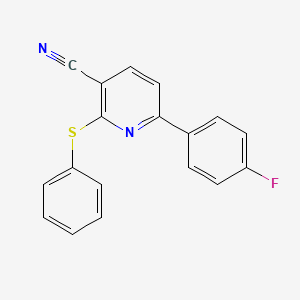

- 3-Bromo-2-tert-butoxypyridine participates in reactions with potassium tert-butoxide and potassium benzenethiolate, leading to the formation of tert-butoxypyridines through an addition-elimination mechanism. This reaction pathway highlights its reactivity and potential use in synthesizing pyridine derivatives with specific substituent patterns for further chemical transformations or as intermediates in pharmaceutical synthesis (Zoest & Hertog, 2010).

Enantioselective Synthesis

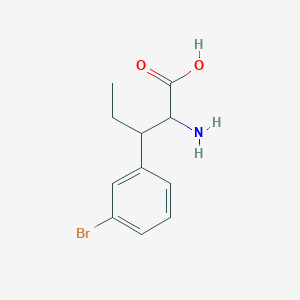

- The chemical serves as a precursor in the highly efficient, multigram, and enantiopure synthesis of complex organic compounds, such as (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine. This application demonstrates its utility in creating enantiomerically pure compounds, which are crucial in the development of active pharmaceutical ingredients (Just‐Baringo et al., 2011).

Palladium-Catalyzed Amination

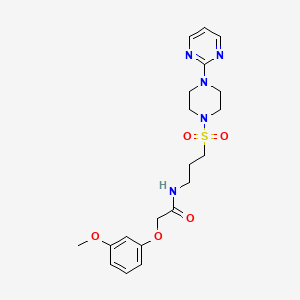

- In the context of palladium-catalyzed reactions, 3-Bromo-2-tert-butoxypyridine is utilized for amination processes with polyamines, leading to the synthesis of polyazamacrocycles. This application is significant in the development of heterocyclic compounds that can serve as ligands in catalysis or as molecular scaffolds in drug discovery (Averin et al., 2007).

Novel Synthesis Approaches

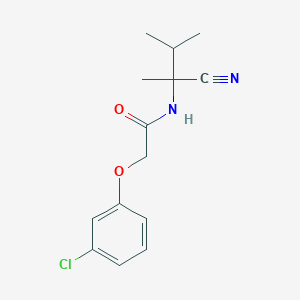

- A novel synthetic approach involving 3-Bromo-2-tert-butoxypyridine leads to the efficient synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives. These derivatives are crucial intermediates in synthesizing various 2-aminoimidazole alkaloids, which have applications in medicinal chemistry and drug development (Ando & Terashima, 2010).

Catalysis and Material Science

- 3-Bromo-2-tert-butoxypyridine is also implicated in the development of new materials and catalysts, as shown in the synthesis of brominated and dibrominated bipyridines and bipyrimidines. These compounds are essential for preparing metal-complexing molecular rods, which have applications in materials science, including the development of optoelectronic devices (Schwab et al., 2002).

Safety and Hazards

The safety information for 3-Bromo-2-tert-butoxypyridine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mecanismo De Acción

Target of Action

It’s known that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

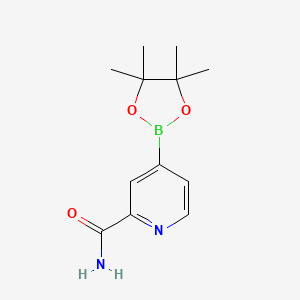

3-Bromo-2-tert-butoxypyridine is a type of organoboron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromopyridine acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

The molecular and cellular effects of 3-Bromo-2-tert-butoxypyridine’s action are largely dependent on its use in synthetic reactions . In the context of SM cross-coupling, the compound contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-tert-butoxypyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions depends on conditions such as temperature, solvent, and the presence of a suitable catalyst . The compound itself is typically stored in a dry environment at room temperature for optimal stability .

Propiedades

IUPAC Name |

3-bromo-2-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJSSGQXULGMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(tert-butoxy)pyridine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2795634.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)

![N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2795649.png)